

A Technical Guide to C₆H₈O Alcohols Featuring a Cyclopropyl Moiety

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Compound of Interest

Compound Name: 3-Cyclopropylprop-2-yn-1-ol

Cat. No.: B1351166

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of representative structural isomers of the molecular formula C₆H₈O that contain a cyclopropyl group and an alcohol functional group. The presence of the strained cyclopropyl ring imparts unique chemical and physical properties, making these compounds valuable building blocks in organic synthesis and medicinal chemistry. This document details the IUPAC nomenclature of key isomers, presents detailed experimental protocols for their synthesis, summarizes physicochemical data, and explores their reactivity and applications, particularly in drug development.

Structural Isomers and IUPAC Nomenclature

The molecular formula C₆H₈O corresponds to a degree of unsaturation of three. The mandatory cyclopropyl group accounts for one degree of unsaturation. The remaining two must be satisfied by additional rings, double bonds, or a triple bond. This leads to significant structural diversity. Key isomeric classes include acetylenic alcohols and bicyclic alcohols.

1.1. Acetylenic Cyclopropyl Alcohols These isomers contain a triple bond. The relative positions of the cyclopropyl, hydroxyl, and alkyne groups define the specific compound.

- **1-Cyclopropylprop-2-yn-1-ol:** A secondary alcohol where the hydroxyl group is on the carbon adjacent to both the cyclopropyl ring and the alkyne. This carbon is a chiral center.[\[1\]](#)

- **3-Cyclopropylprop-2-yn-1-ol:** A primary alcohol where the cyclopropyl group is attached to the terminal carbon of the alkyne, separated from the hydroxyl group by the triple bond.[2]

1.2. Bicyclic Alcohols In this class, the cyclopropyl ring is fused with another ring system. A prominent example is the bicyclo[3.1.0]hexane framework, which contains a cyclopropane ring fused to a cyclopentane ring. An additional double bond is required to satisfy the molecular formula.

- Bicyclo[3.1.0]hex-3-en-2-ol: This structure is a conformationally restricted secondary alcohol. The numbering of the fused ring system dictates the positions of the double bond and the hydroxyl group, leading to various constitutional isomers and stereoisomers.[3]

Experimental Protocols: Synthesis

The synthesis of these compounds leverages established organic chemistry reactions to construct the target architecture with high efficiency and, where applicable, stereocontrol.

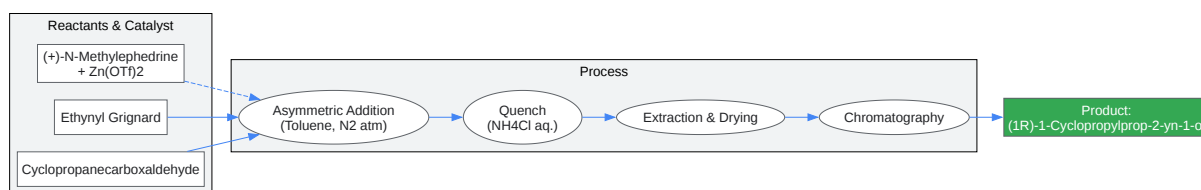
2.1. Synthesis of (1R)-1-Cyclopropylprop-2-yn-1-ol

The enantioselective synthesis of chiral propargyl alcohols like 1-cyclopropylprop-2-yn-1-ol is a key transformation. A common and effective method is the asymmetric addition of a terminal alkyne to an aldehyde, such as the Carreira reaction.[4]

Protocol: Asymmetric Alkynylation via Carreira Reaction[4] This protocol is based on the in-situ generation of a chiral catalyst from zinc trifluoromethanesulfonate ($\text{Zn}(\text{OTf})_2$) and (+)-N-methylephedrine for the addition of an ethynyl equivalent to cyclopropanecarboxaldehyde.

- **Catalyst Preparation:** To a dry, nitrogen-purged reactor, add (+)-N-methylephedrine (0.15 mol) and anhydrous toluene (500 mL). Stir the mixture and add zinc trifluoromethanesulfonate (0.1 mol) in one portion.
- **Reaction Mixture:** To the stirring catalyst solution, add cyclopropanecarboxaldehyde (1.0 mol).
- **Alkyne Addition:** Slowly add a solution of ethynylmagnesium bromide (1.1 mol in THF) to the reaction mixture, maintaining the temperature below 25°C.

- Quenching: After the reaction is complete (monitored by TLC or GC), slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Work-up: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (1R)-1-Cyclopropylprop-2-yn-1-ol as a colorless to pale yellow oil.[4]



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Synthesis workflow for (1R)-1-Cyclopropylprop-2-yn-1-ol.

2.2. Synthesis of Bicyclo[3.1.0]hex-3-en-2-ol

The synthesis of the bicyclo[3.1.0]hexane core can be achieved through various strategies, including ring-closing metathesis (RCM) or intramolecular cyclopropanation.

Protocol: Synthesis via Ring-Closing Metathesis[3] This protocol involves the construction of a diene precursor followed by an RCM reaction to form the fused bicyclic system.

- Precursor Synthesis: Synthesize a suitable diene precursor, such as (1R,2S)-1-allyl-2-vinylcyclopropane-1-methanol, from commercially available starting materials.

- RCM Reaction: Dissolve the diene (1.0 mmol) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere. Add a second-generation Grubbs catalyst (e.g., 5 mol%).
- Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
- Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure.
- Purification: Purify the residue by flash column chromatography on silica gel to yield the target bicyclo[3.1.0]hex-3-en-2-ol.[3]

Data Presentation: Physicochemical and Spectroscopic Properties

Quantitative data for these isomers are crucial for their identification and application. The following table summarizes known and predicted properties.

Property	1-Cyclopropylprop-2-yn-1-ol	3-Cyclopropylprop-2-yn-1-ol
Molecular Formula	C ₆ H ₈ O	C ₆ H ₈ O
Molecular Weight	96.13 g/mol [1]	96.13 g/mol [2]
Boiling Point	78-79 °C @ 10 Torr[1]	Not available
Predicted pKa	12.91 ± 0.10[1]	Not available
Predicted logP	0.39[1]	0.7[2]
Hydrogen Bond Donor	1[1]	1
CAS Number (Racemic)	1656-85-5[1]	101974-69-0[2]

Spectroscopic Features:

- ¹H NMR: The protons on the cyclopropyl ring typically appear as complex multiplets in the upfield region (approx. 0.4-1.2 ppm). The chemical shift of the hydroxyl proton is variable and

depends on concentration and solvent.[5]

- ¹³C NMR: The carbons of the cyclopropyl ring appear at high field. Acetylenic carbons show characteristic shifts in the 70-90 ppm range.
- IR Spectroscopy: A sharp, weak absorption around 3300 cm⁻¹ indicates the ≡C-H stretch of a terminal alkyne. A strong, broad absorption around 3400 cm⁻¹ is characteristic of the O-H stretch of the alcohol.

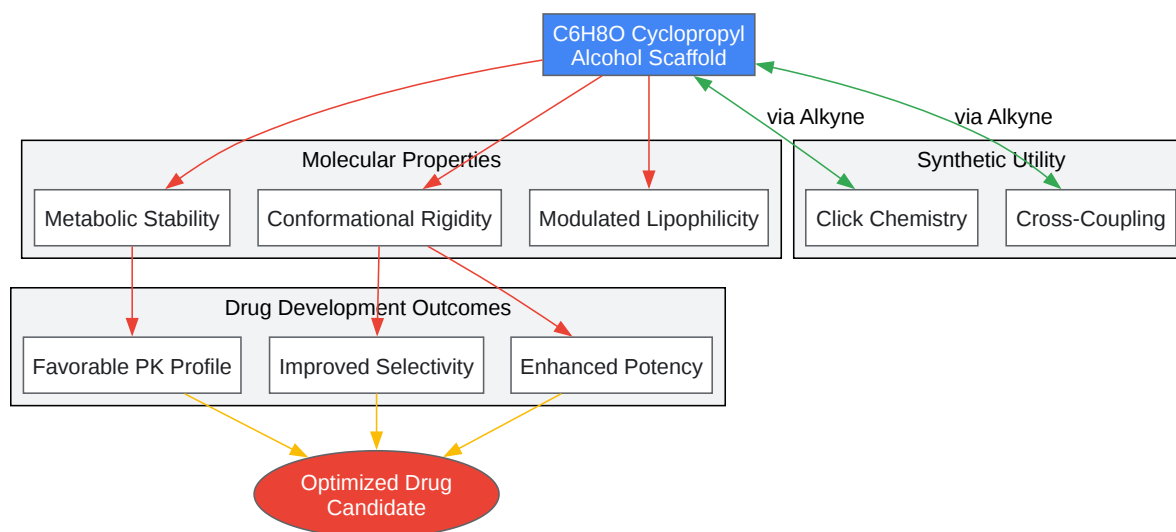
Role in Drug Development and Medicinal Chemistry

The cyclopropyl group is an increasingly important motif in modern drug design.[6][7] Its incorporation into molecules can significantly impact their pharmacological properties.

Key Contributions of the Cyclopropyl Group:[6][8]

- Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[9][10] This can increase a drug's half-life.
- Conformational Rigidity: The rigid structure of the ring can lock a molecule into a bioactive conformation, enhancing its binding potency and selectivity for a biological target.[8][10]
- Potency Enhancement: By providing an optimal three-dimensional orientation for interacting with a target receptor or enzyme, the cyclopropyl group can improve a compound's potency. [6]
- Reduced Off-Target Effects: Increased selectivity resulting from conformational constraint can help minimize interactions with unintended biological targets, thereby reducing side effects.[6][8]

The C₆H₈O alcohol scaffolds, particularly the chiral propargyl alcohol 1-cyclopropylprop-2-yn-1-ol, serve as versatile building blocks. The terminal alkyne provides a handle for further molecular elaboration via powerful reactions like click chemistry or Sonogashira coupling, which are widely used in drug discovery.[1]



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